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Compound of Interest

Compound Name: O-304

Cat. No.: B609697 Get Quote

Technical Support Center: O-304 & AMPK
Activation
This technical support center provides researchers, scientists, and drug development

professionals with guidance on utilizing O-304 for maximal and reproducible AMP-activated

protein kinase (AMPK) activation.

Frequently Asked Questions (FAQs)
Q1: What is O-304 and what is its mechanism of action?

O-304 is a first-in-class, orally available, small-molecule pan-AMPK activator.[1][2][3][4][5] Its

mechanism of action is unique as it does not directly allosterically activate AMPK or modulate

cellular ATP levels. Instead, O-304 suppresses the dephosphorylation of the catalytic α-subunit

of AMPK at threonine 172 (p-T172) by inhibiting the activity of protein phosphatase 2C (PP2C).

This protective action maintains AMPK in its active, phosphorylated state, leading to a

sustained increase in AMPK signaling. Notably, the action of O-304 is dependent on the major

upstream kinase LKB1, as it does not activate AMPK in LKB1-null cells.

Q2: What are the typical working concentrations for O-304 in cell culture experiments?

The optimal concentration of O-304 can vary depending on the cell type. Based on available

data, a dose-response experiment is recommended to determine the ideal concentration for
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your specific cell line. However, effective concentrations have been reported in the low

micromolar range. For instance, in INS-1E cells, 5 µM O-304 has been shown to be effective. A

dose-dependent increase in pAMPK has been observed in human skeletal myotubes, human

hepatocytes, primary human preadipocytes, and human umbilical vein endothelial cells.

Q3: What is the recommended dosage for in vivo animal studies?

O-304 has been demonstrated to be orally bioavailable and effective in various mouse models

of metabolic disease. Dosages are typically administered by oral gavage or as a supplement in

the diet. For example, in diet-induced obese (DIO) mice, oral gavage of 100 mg/kg/day has

been used. In other studies, O-304 has been mixed with high-fat diet at concentrations of 0.4,

0.8, and 2 mg/g of food, which resulted in a dose-dependent increase in pAMPK in muscle

tissue. For aged mice, diets supplemented with 0.25 mg/g and 0.5 mg/g of O-304 have also

been effective.

Q4: How should I prepare and store O-304?

For in vitro experiments, O-304 can be dissolved in DMSO to prepare a stock solution. For

example, a stock solution of 20 mg/mL (52.59 mM) in fresh DMSO can be prepared. Stock

solutions can be stored at -20°C for up to a year, or at -80°C for up to two years. For in vivo

studies, O-304 can be formulated for oral administration. A common formulation involves

dissolving the compound in a vehicle such as 10% DMSO and 90% corn oil. It is recommended

to prepare fresh working solutions for in vivo experiments on the day of use.
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Issue Possible Cause Suggested Solution

No or low AMPK activation

(pAMPK levels) observed after

O-304 treatment.

Cell line is LKB1-null: O-304's

mechanism of action is

dependent on the upstream

kinase LKB1.

Confirm the LKB1 status of

your cell line. In LKB1-null cells

like HeLa, O-304 will not

activate AMPK. Consider using

a positive control for AMPK

activation that is LKB1-

independent, such as the

Ca2+ ionophore ionomycin.

Suboptimal O-304

concentration: The effective

concentration of O-304 can be

cell-type specific.

Perform a dose-response

experiment to determine the

optimal concentration for your

cell line. We recommend a

starting range of 1-20 µM.

Incorrect O-304 preparation or

storage: Improperly dissolved

or stored O-304 may lose its

activity.

Ensure O-304 is fully dissolved

in a suitable solvent like

DMSO. Store stock solutions

at -20°C or -80°C and avoid

repeated freeze-thaw cycles.

Inconsistent results between

experiments.

Variability in cell culture

conditions: Cell density,

passage number, and serum

concentration can all influence

signaling pathways.

Standardize your cell culture

protocols. Ensure consistent

cell seeding densities and use

cells within a defined passage

number range for all

experiments.

Variability in O-304 treatment:

Inconsistent incubation times

or final concentrations of O-

304.

Ensure accurate and

consistent preparation of O-

304 working solutions. Use a

positive displacement pipette

for viscous stock solutions.

Standardize the treatment

duration.

Observed cytotoxicity at higher

O-304 concentrations.

Off-target effects or solvent

toxicity: High concentrations of

Perform a cell viability assay

(e.g., MTT or trypan blue
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O-304 or the solvent (e.g.,

DMSO) may be toxic to some

cell lines.

exclusion) to determine the

cytotoxic concentration of O-

304 in your specific cell line.

Ensure the final DMSO

concentration in your culture

medium is non-toxic (typically

<0.5%).

Quantitative Data Summary
Table 1: In Vivo O-304 Dosage and Effects on AMPK Activation

Animal Model
Dosage and

Administration
Tissue

Observed Effect on

pAMPK

Diet-Induced Obese

(DIO) B6 Mice

100 mg/kg/day (oral

gavage)
Calf Muscle

Increased p-T172

AMPK levels

DIO CBA Mice
0.4, 0.8, and 2 mg/g in

high-fat diet
Calf Muscle

Dose-dependent

increase in pAMPK

Aged Mice
0.25 and 0.5 mg/g in

diet
Not specified

Ameliorated age-

provoked insulin

resistance

db/db Mice
0.5 and 1.0 mg/g in

diet
Not specified

Dose-dependently

averted

hyperglycemia

Table 2: In Vitro O-304 Concentration and Effects on AMPK Signaling
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Cell Type O-304 Concentration Observed Effect

INS-1E cells 5 µM
Increased phosphorylation of

ACC and AMPK

Human Skeletal Myotubes Dose-dependent
Increased p-T172 AMPK and

p-S79 ACC phosphorylation

Human Hepatocytes Dose-dependent
Increased p-T172 AMPK and

p-S79 ACC phosphorylation

Primary Human Preadipocytes Dose-dependent
Increased p-T172 AMPK and

p-S79 ACC phosphorylation

Human Umbilical Vein

Endothelial Cells (HUVEC)
Dose-dependent

Increased p-T172 AMPK and

p-S79 ACC phosphorylation

Experimental Protocols
Protocol 1: Western Blot Analysis of AMPK Activation in Cell Culture

Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

Serum Starvation (Optional): Depending on the cell type and experimental goals, you may

serum starve the cells for 4-6 hours prior to treatment to reduce basal signaling.

O-304 Treatment: Prepare a working solution of O-304 in culture medium from a DMSO

stock. Treat cells with the desired concentration of O-304 for the specified time (e.g., 1-4

hours). Include a vehicle control (DMSO) group.

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented

with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay.

Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample

buffer and heating at 95°C for 5 minutes.
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SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 10% SDS-

polyacrylamide gel. Transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and

total AMPKα overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-

AMPK signal to the total AMPK signal.

Visualizations
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Caption: O-304 Signaling Pathway for AMPK Activation.
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Caption: Experimental Workflow for O-304 AMPK Activation Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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